2-Bromo-4-chloro-1-fluoro-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-1-fluoro-3-methoxybenzene is an aromatic compound with a benzene ring substituted with bromine, chlorine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-fluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-1-fluoro-3-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve a solvent like acetic acid and are carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes halogenation reactions followed by methoxylation. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-fluoro-3-methoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Substitution: The bromine, chlorine, and fluorine atoms can be substituted by other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for methoxylation reactions.
Electrophilic Substitution: Bromine, chlorine, and fluorine can be introduced using their respective halogenating agents in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield methoxylated derivatives, while electrophilic substitution can produce various halogenated products .
Scientific Research Applications
2-Bromo-4-chloro-1-fluoro-3-methoxybenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Environmental Studies: The compound is studied for its behavior and effects in the environment.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-fluoro-3-methoxybenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and a methoxy group allows it to participate in a range of chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in organic synthesis or pharmaceutical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-1-fluoro-3-methylbenzene
- 2-Bromo-4-chloro-1-fluoro-3-ethoxybenzene
- 2-Bromo-4-chloro-1-fluoro-3-nitrobenzene
Uniqueness
2-Bromo-4-chloro-1-fluoro-3-methoxybenzene is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C7H5BrClFO |
---|---|
Molecular Weight |
239.47 g/mol |
IUPAC Name |
3-bromo-1-chloro-4-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-4(9)2-3-5(10)6(7)8/h2-3H,1H3 |
InChI Key |
BPXMFYGMPLYSFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Br)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.